molecular formula C13H11Cl2NO2S B287377 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B287377
M. Wt: 316.2 g/mol
InChI Key: VPFNMQZTQKJHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Furthermore, this compound has been shown to disrupt the nervous system of insects, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate exhibits a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage, inhibit cell proliferation, and promote apoptosis. Additionally, this compound has been shown to disrupt the nervous system of insects, leading to paralysis and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its high potency and selectivity against cancer cells and insects. However, the compound's toxicity and potential environmental impact may limit its use in certain applications.

Future Directions

For research could include investigating the compound's potential use as a therapeutic agent for other diseases, such as bacterial infections and parasitic diseases. Additionally, further studies could focus on developing more efficient synthesis methods for the compound and exploring its potential use in material science applications.
In conclusion, 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with significant potential for various applications in scientific research. Its potent anticancer and insecticidal properties make it a promising candidate for further investigation and development. However, more research is needed to fully understand the compound's mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate can be achieved through various methods, including the reaction of 4-chloro-3,5-dimethylphenylamine with 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid under suitable conditions. This method has been reported to yield a high purity of the compound and is relatively simple and cost-effective.

Scientific Research Applications

The potential applications of 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, this compound has also been investigated for its potential use as a pesticide due to its insecticidal properties.

properties

Product Name

4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C13H11Cl2NO2S

Molecular Weight

316.2 g/mol

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H11Cl2NO2S/c1-6-4-9(5-7(2)10(6)14)18-12(17)11-8(3)16-13(15)19-11/h4-5H,1-3H3

InChI Key

VPFNMQZTQKJHFU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)C2=C(N=C(S2)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)C2=C(N=C(S2)Cl)C

Origin of Product

United States

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